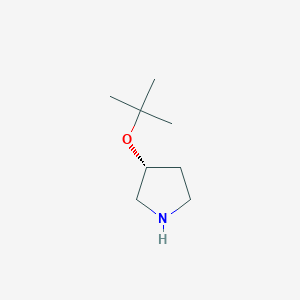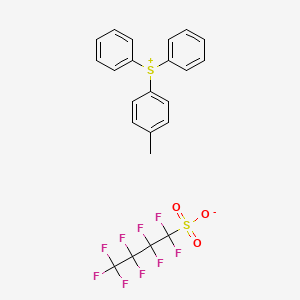
4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate is a chemical compound that belongs to the class of sulfonium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The compound consists of a sulfonium ion with three aromatic groups (4-methylphenyl and two phenyl groups) and a perfluorobutanesulfonate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate typically involves the reaction of 4-methylphenyldiphenylsulfonium chloride with perfluorobutanesulfonic acid. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under mild conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic groups in the compound can undergo electrophilic substitution reactions with reagents like halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, especially in the production of photoresists and coatings.
Biology: Employed in studies involving cell signaling and enzyme inhibition due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in certain diseases.
Industry: Utilized in the manufacture of specialty chemicals, including surfactants and flame retardants.
Mechanism of Action
The mechanism of action of 4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonium ion can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The perfluorobutanesulfonate anion contributes to the compound’s stability and solubility in various solvents.
Comparison with Similar Compounds
Similar Compounds
- Diphenyliodonium perfluorobutanesulfonate
- Triphenylsulfonium perfluorobutanesulfonate
- 4-Methylphenyldiphenylsulfonium triflate
Uniqueness
4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs. Additionally, the perfluorobutanesulfonate anion provides enhanced stability and solubility, making it suitable for use in various solvents and reaction conditions.
Properties
CAS No. |
284474-28-8 |
|---|---|
Molecular Formula |
C23H17F9O3S2 |
Molecular Weight |
576.5 g/mol |
IUPAC Name |
(4-methylphenyl)-diphenylsulfanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C19H17S.C4HF9O3S/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h2-15H,1H3;(H,14,15,16)/q+1;/p-1 |
InChI Key |
VZMYODQWFVQXNC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)
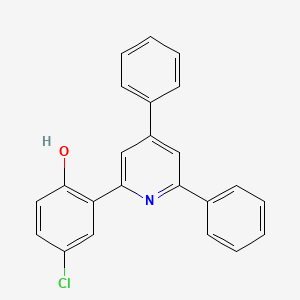

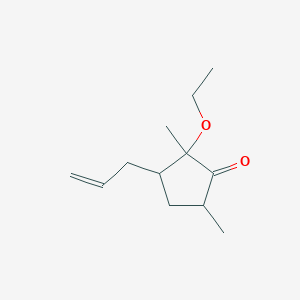
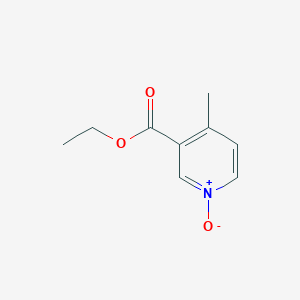
![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)

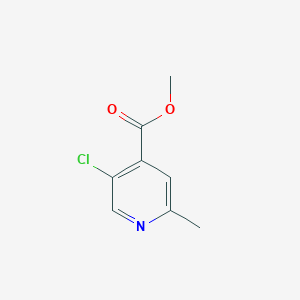
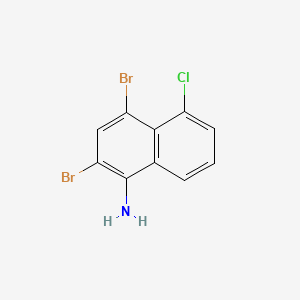
![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)

![5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13934513.png)
